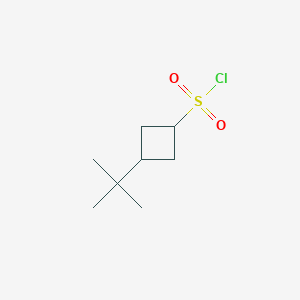

3-Tert-butylcyclobutane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

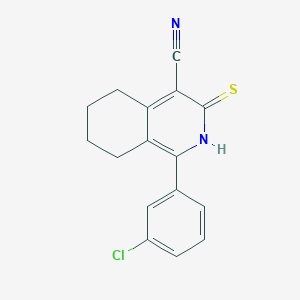

3-Tert-butylcyclobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2361634-83-3 . It has a molecular weight of 210.72 . The IUPAC name for this compound is 3-(tert-butyl)cyclobutane-1-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for 3-Tert-butylcyclobutane-1-sulfonyl chloride is 1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 . This indicates that the molecule consists of a cyclobutane ring with a tert-butyl group and a sulfonyl chloride group attached .Applications De Recherche Scientifique

Synthesis of Heterocyclic and Bicyclic Compounds

The synthesis of heterocyclic and bicyclic compounds is a significant application of 3-Tert-butylcyclobutane-1-sulfonyl chloride. For instance, the chemical serves as an intermediate in creating quinoline silyloxymethylsulfones, which can further lead to various sulfonyl derivatives like sulfones, sulfonamides, and sulfonyl fluorides. This process involves the reaction of sodium tert-butyldimethyl silyloxymethylsulfinate with quinoline N-oxides to selectively furnish C2-substituted sulfones. The broad applicability of this method extends to a wide array of quinoline and isoquinoline functionality, indicating its significance in medicinal chemistry (Patel, Laha, & Moschitto, 2022).

Solid-Phase Synthesis

The compound is utilized in solid-phase synthesis, specifically in creating disubstituted 1,3-oxazolidin-2ones. This process involves attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination with concurrent detachment from the resin. The significance of this method is highlighted by its ability to produce oxazolidinones of high enantiopurity, which is crucial in drug development (Holte, Thijs, & Zwanenburg, 1998).

Sulfonyl Chloride as a Reactant

3-Tert-butylcyclobutane-1-sulfonyl chloride is used as a reactant in synthesizing various chemical compounds. For example, it's involved in the synthesis of partially fluorinated monomers and polymers for ion-exchange resins. The compound demonstrates versatility by reacting with aromatic alkenes to produce β-ketosulfones, indicating its role in creating complex organic molecules with potential applications in materials science and pharmaceuticals (Feiring, Wonchoba, & Rozen, 1999).

Catalysis and Polymerization

Catalysis in Polymerization

The compound is noted for its role in catalysis, particularly in the polymerization of ε-caprolactone and trimethylene carbonate. Its usage in creating magnesium complexes incorporated by sulfonate phenoxide ligands showcases its importance in producing polymers with expected molecular weights and narrow polydispersity indices, highlighting its utility in the field of polymer chemistry (Chen, Liu, Lin, & Ko, 2010).

Applications in Organic Synthesis

In Organic Synthesis

3-Tert-butylcyclobutane-1-sulfonyl chloride is instrumental in various organic synthesis processes. For example, it's used in the solid-phase synthesis of strain-release reagents from methyl sulfones, highlighting its role in facilitating the creation of highly reactive and stable compounds used in more complex chemical synthesis processes (Jung & Lindsay, 2022).

Propriétés

IUPAC Name |

3-tert-butylcyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCBFGQJIZZOBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butylcyclobutane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)

![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2639706.png)

![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)

![2-Bromospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2639715.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2639716.png)

![2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639723.png)